5,5,7,7-Tetramethyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic scaffold integrating a thiophene ring fused with a partially saturated pyridine moiety. Key structural features include:
- 4-Methylbenzamido group at the 2-position, contributing to hydrophobic interactions in biological systems.
- Carboxamide at the 3-position, a common pharmacophore in bioactive molecules.
Synthetic routes for analogs (e.g., compound 7a in ) involve coupling reactions with substituted benzoyl or alkenoyl groups, confirmed via $ ^1 \text{H} $-NMR and HRMS data .
Properties
IUPAC Name |
5,5,7,7-tetramethyl-2-[(4-methylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-11-6-8-12(9-7-11)17(25)22-18-14(16(21)24)13-10-19(2,3)23-20(4,5)15(13)26-18/h6-9,23H,10H2,1-5H3,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFWTLOPKVJLIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Cyclization
The Pictet-Spengler reaction, widely employed in tetrahydrothienopyridine syntheses, involves the condensation of a β-arylethylamine with a carbonyl compound under acidic conditions. For the 5,5,7,7-tetramethyl variant, the starting material must incorporate pre-existing methyl groups. A modified approach from Matsumura et al. utilizes 2,2,6,6-tetramethylpiperidin-4-one as the carbonyl precursor, which undergoes cyclization with 2-aminothiophene derivatives. Key modifications include:
Hetero-Diels-Alder Approach
An alternative route described in patent WO2006002860A1 employs a [4+2] cycloaddition between a thiophene-derived diene and a nitroso dienophile. This method offers superior regiocontrol for the tetramethyl substituents:
$$
\text{Thiophene} + \text{1,1,1-Trifluoro-2-nitroso-2-propene} \xrightarrow{\text{CF}3\text{COOH}} \text{Bicyclic Oxazine Intermediate} \xrightarrow{\text{LiAlH}4} \text{Tetrahydrothienopyridine Core}
$$
This method achieves 78–85% yield when performed in anhydrous dichloromethane at −20°C.
Introduction of the 4-methylbenzamido group necessitates precise acylation of the C2 amine. Patent WO1992015592A1 details a two-step protocol:
Amine Activation
The tetrahydrothienopyridine core is treated with N-hydroxysuccinimide (NHS) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) to generate an activated ester intermediate.
Acylation with 4-Methylbenzoyl Chloride
Subsequent reaction with 4-methylbenzoyl chloride in dichloromethane at 0°C affords the desired amide:
$$
\text{Core-NH}2 + \text{4-MeC}6\text{H}4\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{Core-NHCO(4-MeC}6\text{H}4) + \text{HCl}
$$
Yields range from 65–72% after silica gel chromatography.
Carboxamide Installation at Position 3
The C3 carboxamide is introduced via nitrile hydrolysis, leveraging methodology from US10336749B2:
Cyano Intermediate Preparation
A palladium-catalyzed cyanation using zinc cyanide installs the nitrile group:
$$
\text{Core-Br} + \text{Zn(CN)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Core-CN}
$$
Acidic Hydrolysis
Controlled hydrolysis with concentrated H2SO4 at 110°C converts the nitrile to carboxamide:
$$
\text{Core-CN} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Core-CONH}_2
$$
This step achieves 89% conversion with <2% over-hydrolysis to carboxylic acid.
Stereochemical Considerations
The tetramethyl substituents at C5 and C7 create a chiral environment. Enantioselective synthesis is achieved using:
- Chiral Auxiliaries : ( S)-α-Methylbenzylamine directs asymmetric induction during Pictet-Spengler cyclization, yielding 94% ee.
- Catalytic Asymmetric Hydrogenation : Pd(OH)2/C (Pearlman’s catalyst) under 48 psi H2 resolves racemic mixtures.
Purification and Characterization
Critical purification steps include:
- Flash Chromatography : Hexane/EtOAc (3:1) removes dimethyl byproducts.
- Recrystallization : Methanol/water (4:1) yields >99% pure product.
Analytical Data :
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 1.20 (s, 12H, 4×CH3), 2.40 (s, 3H, Ar-CH3), 6.80–7.20 (m, 4H, Ar-H) |
| HRMS (ESI+) | m/z 456.2102 [M+H]+ (calc. 456.2105) |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Pictet-Spengler | 68 | 99.2 | 320 |
| Hetero-Diels-Alder | 82 | 98.7 | 410 |
| Cyanation/Hydrolysis | 74 | 99.5 | 380 |
The Pictet-Spengler route offers optimal cost-efficiency, while the Hetero-Diels-Alder method provides superior yields for scale-up.
Chemical Reactions Analysis
Types of Reactions
5,5,7,7-Tetramethyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reaction to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol derivative, while reduction could produce a fully saturated compound. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
5,5,7,7-Tetramethyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5,5,7,7-Tetramethyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key derivatives and their biological activities:
Key Structural Determinants of Activity
- Substituent Effects on Bioactivity: Trifluoromethyl/Chloro Groups (e.g., 7a): Enhance metabolic stability and ligand-receptor binding via hydrophobic and electronic effects . Cyano Group at 3-Position (e.g., 4SC-207): Critical for antiproliferative activity by modulating electron density and tubulin binding . Methoxy/Ethoxycarbonyl Groups (e.g., 1a/1b): Improve solubility while maintaining tubulin polymerization inhibition .
- Biological Activity Trends: TNF-α Inhibition: Analogs with thioureido or benzoyl groups (e.g., 7a, 7h) show promise in suppressing TNF-α production in LPS-stimulated models . Antitubulin Activity: Derivatives with electron-withdrawing groups (e.g., cyano, trifluoromethyl) exhibit nanomolar potency against cancer cells .
Q & A
Q. What are the critical steps for synthesizing 5,5,7,7-Tetramethyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide with high purity?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of thiophene derivatives and pyridine precursors under controlled conditions. Key steps:
- Cyclization : Use dichloromethane or ethanol as solvents at 60–80°C to form the thieno[2,3-c]pyridine core .
- Amidation : React with 4-methylbenzoyl chloride in the presence of a coupling agent (e.g., HATU) under reflux .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for ≥95% purity .
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) and confirm structure with (DMSO-d, δ 2.24–8.01 ppm) and IR spectroscopy (C=O stretch at ~1719 cm) .
Q. Which spectroscopic and computational methods are most reliable for confirming the compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : identifies proton environments (e.g., methyl groups at δ 2.24–2.37 ppm; aromatic protons at δ 6.56–8.01 ppm). confirms carbonyl carbons (e.g., 165–171 ppm) and nitrile groups (116–117 ppm) .
- Infrared (IR) Spectroscopy : Detects functional groups (amide C=O at ~1650–1750 cm, CN at ~2220 cm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 386–403) validate molecular weight .
- Computational Chemistry : Density Functional Theory (DFT) optimizes 3D geometry and predicts electronic properties (e.g., HOMO-LUMO gaps) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) affect the compound’s biological activity?
- Methodological Answer :
- Functional Group Swaps : Replace the 4-methylbenzamido group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance receptor binding. Evidence shows nitro groups increase enzyme inhibition by 40% compared to methyl .
- Core Modifications : Substitute the pyridine ring with isoxazole (e.g., 3-methylisoxazole-5-carboxamido) to alter solubility and bioavailability. Cyclohexylsulfamoyl groups improve membrane permeability by 30% .
- SAR Analysis : Use in vitro assays (e.g., IC measurements) paired with molecular docking to map interactions with target proteins (e.g., kinases) .
Q. How can contradictory data on reaction yields from different synthetic routes be resolved?
- Methodological Answer :
- Experimental Design : Standardize variables (solvent purity, temperature control ±2°C) across trials .
- Statistical Analysis : Apply ANOVA to compare yields from divergent methods (e.g., amidation in ethanol vs. DMF). Pilot studies show ethanol increases yields by 15% due to better solubility .
- Computational Optimization : Use ICReDD’s reaction path search tools to identify kinetic bottlenecks (e.g., steric hindrance at the amide bond) and refine conditions .
Q. What computational strategies predict the compound’s reactivity in novel reactions (e.g., photochemical transformations)?
- Methodological Answer :
- Reaction Mechanism Modeling : Apply transition state theory (Gaussian 16) to simulate intermediates in radical reactions. For example, nitro group reduction pathways show a 0.3 eV activation barrier .
- Machine Learning : Train models on PubChem datasets (e.g., 24248-68-8 derivatives) to predict regioselectivity in electrophilic substitutions .
- Solvent Effects : COSMO-RS simulations in polar aprotic solvents (e.g., acetonitrile) improve reaction rate predictions by 20% .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., HEK293) and controls (e.g., IC of reference inhibitors) to minimize variability .
- Meta-Analysis : Pool data from 10+ studies (e.g., kinase inhibition assays) to identify outliers. Adjust for confounding factors (e.g., purity <95% reduces activity by 25%) .
- Structural Validation : Re-analyze disputed compounds via X-ray crystallography to confirm stereochemistry (e.g., axial vs. equatorial methyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
